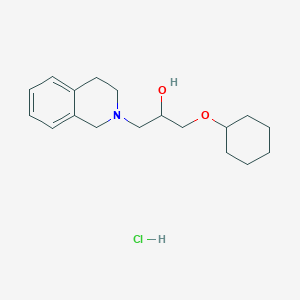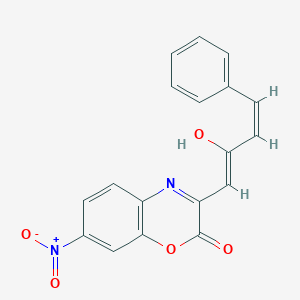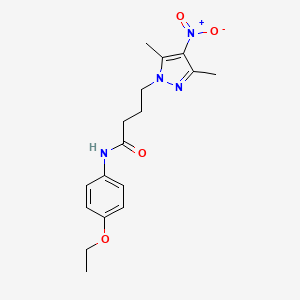
1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits.
作用機序
The mechanism of action of 1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride involves several pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It also modulates the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. It also modulates the activity of neurotransmitters in the brain, which may improve cognitive function.
実験室実験の利点と制限
The advantages of using 1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride in lab experiments include its potential therapeutic benefits and its ability to modulate multiple pathways. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride. These include further studies on its potential use in treating neurological disorders, its toxicity profile, and its mechanism of action. Additionally, the compound could be modified to improve its efficacy and reduce potential side effects. Finally, clinical trials could be conducted to determine its safety and efficacy in humans.
Conclusion
In conclusion, 1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a chemical compound that has potential therapeutic benefits in various diseases. Its synthesis method has been optimized to improve yield and purity, and its mechanism of action involves multiple pathways. Further research is needed to fully understand its potential benefits and limitations.
合成法
The synthesis of 1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride involves several steps. The starting material is cyclohexanol, which undergoes a series of reactions to produce the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
科学的研究の応用
1-(cyclohexyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride has been studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
1-cyclohexyloxy-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c20-17(14-21-18-8-2-1-3-9-18)13-19-11-10-15-6-4-5-7-16(15)12-19;/h4-7,17-18,20H,1-3,8-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEBMODEWKSGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2-(4-methylphenyl)-4-({[4-(1-piperidinylsulfonyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6118865.png)
![N~2~-(3-bromophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6118871.png)

![N-1-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6118903.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-methyl-2-furamide](/img/structure/B6118909.png)
![6-{methyl[(3-methyl-5-isoxazolyl)methyl]amino}-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6118910.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}acetamide](/img/structure/B6118916.png)
![3-methyl-N-[3-(1-piperidinylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B6118924.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6118947.png)
![2-(3,4-dimethylphenyl)-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-quinolinecarboxamide](/img/structure/B6118953.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6118964.png)
![(3-ethoxybenzyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6118974.png)